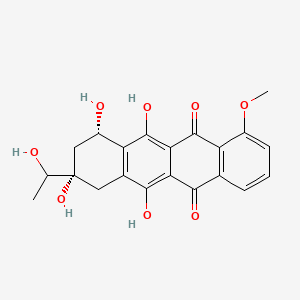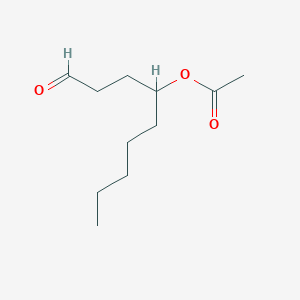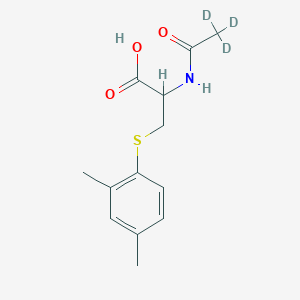
Bisphenol A Diglycidyl Ether-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisphenol A Diglycidyl Ether-d10 is a deuterated form of Bisphenol A Diglycidyl Ether, which is an organic compound commonly used in the production of epoxy resins. This compound is known for its high reactivity and ability to form strong, durable polymers. It is a colorless, viscous liquid that is a key component in many industrial applications, particularly in coatings, adhesives, and composite materials .
Vorbereitungsmethoden
Bisphenol A Diglycidyl Ether-d10 is synthesized through the O-alkylation of bisphenol A with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the diglycidyl ether. The process can be summarized as follows:
Reaction of Bisphenol A with Epichlorohydrin: Bisphenol A reacts with epichlorohydrin in the presence of a base to form Bisphenol A Diglycidyl Ether.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound.
Industrial production methods often involve continuous processes to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production of this compound.
Analyse Chemischer Reaktionen
Bisphenol A Diglycidyl Ether-d10 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane.
Reaction with Acrylic Acid: It reacts with acrylic acid to form vinyl ester resins, which involves the opening of the epoxide ring and the formation of unsaturated esters.
Crosslinking: Epoxy resins formed from this compound can be crosslinked using curing agents such as polyamines, aminoamides, and phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Bisphenol A Diglycidyl Ether-d10 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Bisphenol A Diglycidyl Ether-d10 involves its high reactivity and ability to form strong covalent bonds with other molecules. It acts as an activator of the CatSper Ca2+ channel in human sperm, which plays a central role in calcium-dependent physiological responses essential for successful fertilization . The compound’s ability to form crosslinked networks through its epoxide groups is also a key aspect of its mechanism of action in industrial applications .
Vergleich Mit ähnlichen Verbindungen
Bisphenol A Diglycidyl Ether-d10 is unique compared to other similar compounds due to its deuterated form, which provides enhanced stability and reduced reactivity in certain applications. Similar compounds include:
Bisphenol F Diglycidyl Ether: Used in the production of epoxy resins with different mechanical properties.
Bisphenol A Propoxylate Diglycidyl Ether: Known for its use in forming thermally stable composites.
Bisphenol A Bis(2,3-dihydroxypropyl) Ether: Utilized in applications requiring high chemical resistance.
These compounds share similar chemical structures but differ in their specific applications and properties, making this compound a versatile and valuable compound in various fields.
Eigenschaften
Molekularformel |
C21H24O4 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2,2,3-trideuterio-3-[dideuterio-[4-[2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3/i11D2,12D2,13D2,14D2,19D,20D |
InChI-Schlüssel |
LCFVJGUPQDGYKZ-NWNUZOQRSA-N |
Isomerische SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC([2H])([2H])C4(C(O4)([2H])[2H])[2H])[2H] |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


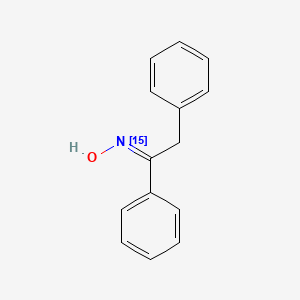
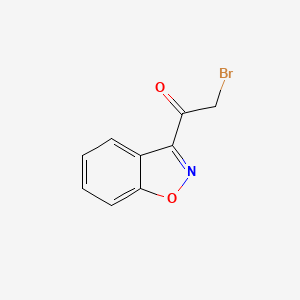



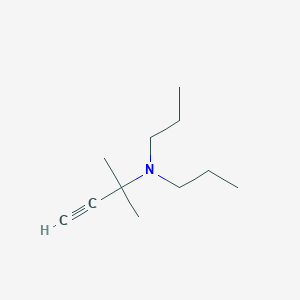
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)
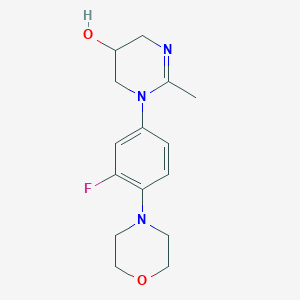
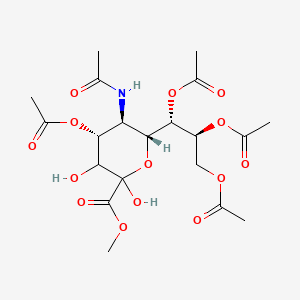
![2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B13863244.png)
